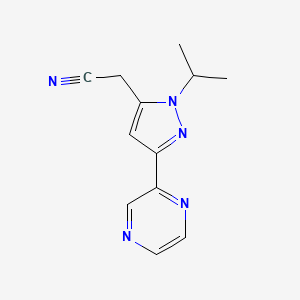
2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole with acetonitrile in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the nitrile group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism by which 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole and pyrazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological activity. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole: Shares the pyrazole and pyrazine rings but lacks the acetonitrile group.
2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethanol: Similar structure with an ethanol group instead of acetonitrile.
Uniqueness
2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific applications, such as medicinal chemistry, where the nitrile group can participate in hydrogen bonding and other interactions .
Eigenschaften
Molekularformel |
C12H13N5 |
|---|---|
Molekulargewicht |
227.27 g/mol |
IUPAC-Name |
2-(2-propan-2-yl-5-pyrazin-2-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H13N5/c1-9(2)17-10(3-4-13)7-11(16-17)12-8-14-5-6-15-12/h5-9H,3H2,1-2H3 |
InChI-Schlüssel |
FIRCDIQHHIPSGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC(=N1)C2=NC=CN=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


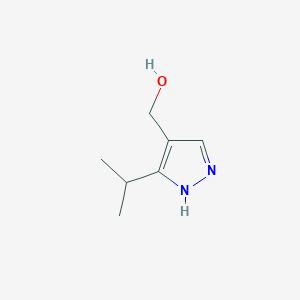
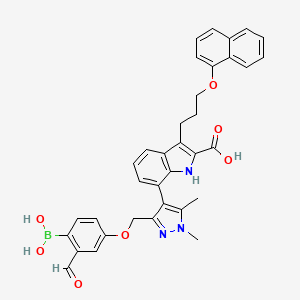


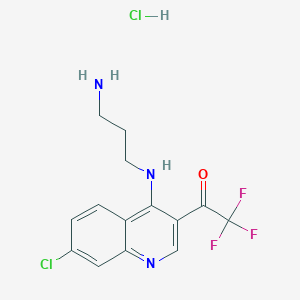
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
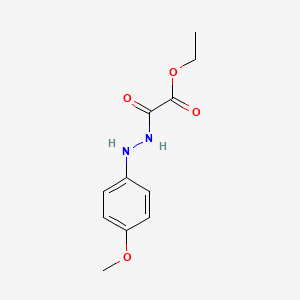

![5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)

![2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide](/img/structure/B13429135.png)
![4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13429143.png)
![(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13429151.png)
